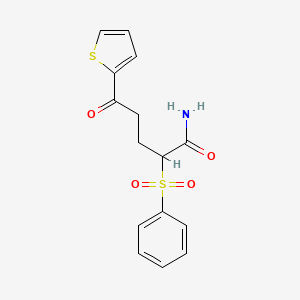
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide
説明
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide, also known as PTAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAD is a versatile molecule that can be used as a reagent in organic synthesis, as well as a tool for biological research.
作用機序
The mechanism of action of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide involves the transfer of an oxygen atom to the substrate, resulting in the formation of a sulfonyl oxide intermediate. This intermediate can then undergo various reactions, depending on the nature of the substrate. In organic synthesis, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide is used as an oxidant to convert alcohols to aldehydes or ketones. In biological applications, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide reacts selectively with cysteine residues in proteins, forming a sulfonyl group that can be detected using mass spectrometry.
Biochemical and Physiological Effects:
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well understood. Studies have shown that 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can induce oxidative stress in cells, which can lead to cellular damage and apoptosis. 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which can affect neurotransmitter signaling.
実験室実験の利点と制限
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has several advantages as a reagent in organic synthesis, including its high reactivity, selectivity, and ease of use. It can be used in a variety of reactions, and its high yield makes it a cost-effective option. However, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide can be hazardous to handle, and its use requires proper safety precautions. In biological applications, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has the advantage of selectively labeling cysteine residues in proteins, allowing for the detection of oxidative stress. However, this technique is limited to proteins that contain cysteine residues, and the labeling process can be time-consuming.
将来の方向性
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has the potential for a wide range of applications in various fields, including organic synthesis, proteomics, and drug discovery. Future research could focus on developing new methods for the synthesis of 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide and its derivatives, as well as exploring its potential as a tool for studying oxidative stress in disease. Additionally, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide could be used as a starting point for the development of new drugs targeting enzymes involved in oxidative stress pathways. Overall, 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide is a promising compound with many potential applications, and further research is needed to fully understand its properties and potential.
科学的研究の応用
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has been extensively used as a reagent in organic synthesis due to its ability to act as a powerful oxidant. It has been used in the synthesis of a variety of compounds, including lactones, lactams, and heterocycles. 5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide has also been used as a tool for biological research, particularly in the field of proteomics. It has been used to selectively label cysteine residues in proteins, which can then be detected using mass spectrometry. This technique has been used to identify and quantify cysteine oxidation in various proteins, providing insights into the role of oxidative stress in disease.
特性
IUPAC Name |
2-(benzenesulfonyl)-5-oxo-5-thiophen-2-ylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S2/c16-15(18)14(9-8-12(17)13-7-4-10-21-13)22(19,20)11-5-2-1-3-6-11/h1-7,10,14H,8-9H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZIOWPSTARPNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CS2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2-(phenylsulfonyl)-5-(2-thienyl)pentanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methoxy-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B3133859.png)
![Methyl 5-(3-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3133861.png)
![neopentyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate](/img/structure/B3133870.png)
![ethyl 3-(4-fluorophenyl)-2-[1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]propanoate](/img/structure/B3133875.png)
![N-[(Z)-2-nitro-2-(3,4,5,6-tetrahydro-2H-azepin-7-yl)ethenyl]aniline](/img/structure/B3133883.png)
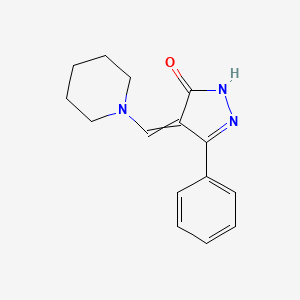

![Ethyl 2-{[(3-pyridinylamino)carbothioyl]sulfanyl}acetate](/img/structure/B3133898.png)
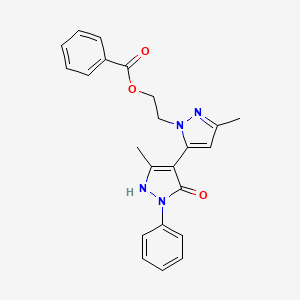
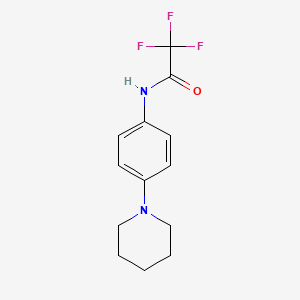
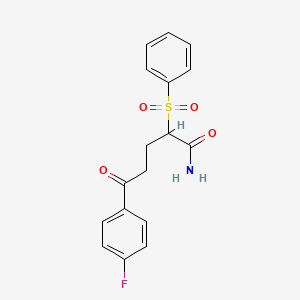
![N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3133932.png)

![2-[4-(3-Methoxyphenyl)piperazino]-1-phenyl-1-ethanol](/img/structure/B3133951.png)